molecular formula C11H18ClNO B13542918 2-Chloro-1-(trans-octahydroquinolin-1(2H)-YL)ethan-1-one CAS No. 50669-65-3

2-Chloro-1-(trans-octahydroquinolin-1(2H)-YL)ethan-1-one

Katalognummer: B13542918
CAS-Nummer: 50669-65-3
Molekulargewicht: 215.72 g/mol
InChI-Schlüssel: RDTNIAJMHHVOCO-VHSXEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a decahydroquinoline ring system and a chloroethanone moiety

Vorbereitungsmethoden

The synthesis of rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Decahydroquinoline Ring: This step involves the cyclization of appropriate precursors to form the decahydroquinoline ring system.

    Introduction of the Chloroethanone Moiety: The chloroethanone group is introduced through a substitution reaction, where a suitable chloroethanone precursor reacts with the decahydroquinoline intermediate.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the chloroethanone moiety to other functional groups, such as alcohols or amines.

    Substitution: The chloro group in the chloroethanone moiety can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one can be compared with other similar compounds, such as:

    rac-(4aR,8aS)-decahydroisoquinolin-5-one hydrochloride: This compound has a similar decahydroquinoline ring system but differs in the functional groups attached.

    rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide: This compound also features a decahydroquinoline ring but has a sulfonamide group instead of a chloroethanone moiety.

The uniqueness of rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

50669-65-3

Molekularformel

C11H18ClNO

Molekulargewicht

215.72 g/mol

IUPAC-Name

1-[(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]-2-chloroethanone

InChI

InChI=1S/C11H18ClNO/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h9-10H,1-8H2/t9-,10+/m0/s1

InChI-Schlüssel

RDTNIAJMHHVOCO-VHSXEESVSA-N

Isomerische SMILES

C1CC[C@@H]2[C@@H](C1)CCCN2C(=O)CCl

Kanonische SMILES

C1CCC2C(C1)CCCN2C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.